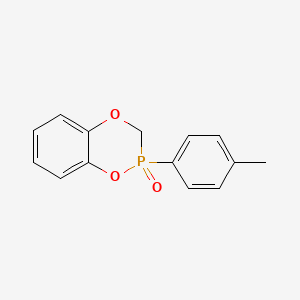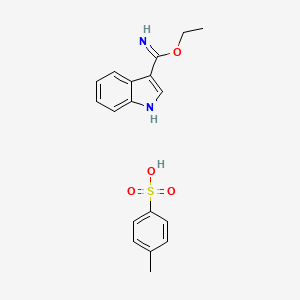![molecular formula C22H31N3O4 B5985121 4-{2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-methoxybenzoyl}-2-piperazinone](/img/structure/B5985121.png)
4-{2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-methoxybenzoyl}-2-piperazinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-{2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-methoxybenzoyl}-2-piperazinone, also known as TAK-659, is a small molecule inhibitor that has gained attention in recent years due to its potential therapeutic applications. This compound belongs to the class of kinase inhibitors and is being studied for its ability to target specific signaling pathways in cancer cells.
作用机制
4-{2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-methoxybenzoyl}-2-piperazinone works by inhibiting the activity of specific kinases that are involved in cancer cell growth and survival. By targeting these kinases, this compound can disrupt the signaling pathways that are necessary for cancer cells to proliferate and survive.
Biochemical and Physiological Effects:
This compound has been shown to inhibit the activity of several kinases that are involved in cancer cell growth and survival. By doing so, it can induce apoptosis (programmed cell death) in cancer cells and prevent their proliferation. This compound has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of certain autoimmune diseases.
实验室实验的优点和局限性
One of the main advantages of 4-{2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-methoxybenzoyl}-2-piperazinone is its specificity for certain kinases, which makes it a promising candidate for targeted cancer therapy. However, like many small molecule inhibitors, this compound may have limited efficacy in certain types of cancer or in patients who have developed resistance to other therapies.
未来方向
There are several potential directions for future research on 4-{2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-methoxybenzoyl}-2-piperazinone. One area of focus is the development of combination therapies that can enhance the efficacy of this compound in certain types of cancer. Another area of interest is the study of this compound in combination with immunotherapy, which may help to boost the immune system's ability to recognize and attack cancer cells. Additionally, further studies are needed to determine the long-term safety and efficacy of this compound in clinical trials.
In conclusion, this compound is a promising small molecule inhibitor that has shown potential in the treatment of cancer and other diseases. Continued research on this compound and its mechanisms of action may lead to the development of new and effective therapies for patients in need.
合成方法
The synthesis of 4-{2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-methoxybenzoyl}-2-piperazinone involves several chemical reactions that are carried out in a laboratory setting. The starting material for the synthesis is 2-amino-5-methoxybenzoic acid, which is then converted into an intermediate compound through a series of reactions. The final step involves the coupling of the intermediate with a piperazinone moiety to form this compound.
科学研究应用
4-{2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-methoxybenzoyl}-2-piperazinone has been extensively studied for its potential use in cancer therapy. It has been shown to inhibit the activity of several kinases that are involved in cancer cell growth and survival, including BTK, AKT, and FLT3. In preclinical studies, this compound has demonstrated potent anti-tumor activity against a variety of cancer cell lines.
属性
IUPAC Name |
4-[2-(1-cyclopentylpiperidin-4-yl)oxy-5-methoxybenzoyl]piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31N3O4/c1-28-18-6-7-20(19(14-18)22(27)25-13-10-23-21(26)15-25)29-17-8-11-24(12-9-17)16-4-2-3-5-16/h6-7,14,16-17H,2-5,8-13,15H2,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAMIPXKQZQORQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC2CCN(CC2)C3CCCC3)C(=O)N4CCNC(=O)C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-{amino[(4,6,8-trimethyl-2-quinazolinyl)amino]methylene}-2,2-dimethylpropanamide](/img/structure/B5985044.png)
![N-{[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]methyl}-3-(1H-pyrazol-1-yl)-N-(tetrahydro-2-furanylmethyl)propanamide](/img/structure/B5985052.png)

![N-[1-(cyclohexylmethyl)-5-oxo-3-pyrrolidinyl]-N'-(4-methoxy-2-methylphenyl)urea](/img/structure/B5985065.png)
![3-[(cycloheptylamino)methyl]-3-hydroxy-1-(2-phenylethyl)-2-piperidinone](/img/structure/B5985070.png)
![2-{[5-(2-hydroxyethyl)-4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5985076.png)
![3-{[(2-methoxyphenyl)amino]carbonyl}-2-methylbicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B5985082.png)
![2-(3-chlorophenoxy)-N-[4-(2-naphthyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B5985101.png)
![1-(3-{[3-(3-isopropoxybenzoyl)-1-piperidinyl]methyl}phenyl)ethanone](/img/structure/B5985107.png)
![2-(2-phenylethyl)-N-[1-(1H-1,2,4-triazol-5-yl)ethyl]-1,3-benzoxazole-5-carboxamide](/img/structure/B5985109.png)

![({5-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-oxazol-4-yl}methyl)propyl(tetrahydro-2-furanylmethyl)amine](/img/structure/B5985128.png)

![5-(2-furyl)-2-{[4-(2-pyridinyl)-1-piperazinyl]carbonyl}-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5985154.png)
